(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride
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Description
Scientific Research Applications
Selective Chlorination and Synthesis
Sulfonyl chloride compounds, such as methanesulfonyl chloride, play a crucial role in selective chlorination processes. For example, methanesulfonyl chloride in N,N-dimethylformamide has been used to transform unprotected D-arabinitol into its 1,5-dichloro derivative, demonstrating the utility of sulfonyl chlorides in the selective functionalization of polyols, which is vital for the synthesis of complex molecules (Benazza et al., 1991).
Molecular Structure and Polarizability
The study of sulfonyl chlorides extends into physical chemistry, where compounds like methanesulfonyl chloride have been analyzed to understand their molecular structures, dipole moments, and anisotropies of polarizability. Such studies are essential for understanding the physicochemical properties of these compounds, influencing their reactivity and applications in various chemical contexts (Arbuzov et al., 1976).
Sulfenyletherification Reactions
In synthetic organic chemistry, the generation of methanesulfenyl chloride from reactions involving dimethyl sulfoxide and oxalyl chloride has been described. This process is utilized for the sulfenyletherification of unsaturated alcohols, showcasing the role of sulfonyl chloride derivatives in facilitating novel bond-forming reactions, which is critical for the development of new synthetic methodologies (Gao et al., 2018).
Microbial Metabolism and Environmental Impact
Methanesulfonic acid, closely related to methanesulfonyl chloride, is studied for its role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate, a derivative of methanesulfonic acid, highlighting the environmental and biological significance of sulfonyl compounds. These studies provide insights into the natural cycles of sulfur compounds and their impact on the environment (Kelly & Murrell, 1999).
Labeling and Isotopic Studies
The preparation of isotopically labeled sulfonyl chlorides, such as methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, illustrates the application of these compounds in isotopic labeling studies. These methods are vital for the detailed structural and mechanistic analysis of chemical reactions, contributing to advancements in chemical research (Hanai & Okuda, 1977).
Properties
IUPAC Name |
(4,4-dimethyloxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2)3-4-12-7(5-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPPDJXAIRBOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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